LysoFP-NH2

Übersicht

Beschreibung

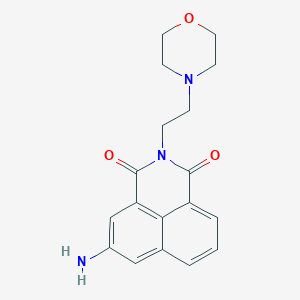

LysoFP-NH2, formell bekannt als 5-Amino-2-[2-(4-Morpholinyl)ethyl]-1H-benz[de]isoquinolin-1,3(2H)-dion, ist eine fluoreszierende Sonde, die zur Detektion von Kohlenmonoxid in Lysosomen eingesetzt wird. Sie ist von LysoFP-NO2 abgeleitet, das mit Kohlenmonoxid unter Bildung von this compound reagiert. Diese Verbindung weist Excitations- und Emissionsmaxima bei 440 nm bzw. 528 nm auf .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird aus LysoFP-NO2 durch Reaktion mit Kohlenmonoxid synthetisiert. Die Reaktion erfolgt typischerweise in einem wässrigen Puffer mit einem pH-Wert von 7,4 bei 37 °C. Der Prozess beinhaltet die Reduktion der Nitrogruppe in LysoFP-NO2 zu einer Aminogruppe unter Bildung von this compound .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen dem Laborverfahren mit hochskalierten Reaktionsbedingungen. Die Verbindung wird in kristalliner fester Form hergestellt und zur Stabilisierung bei -20 °C gelagert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

LysoFP-NH2 is synthesized from LysoFP-NO2 through a reaction with carbon monoxide. The reaction typically occurs in an aqueous buffer with a pH of 7.4 at 37°C. The process involves the reduction of the nitro group in LysoFP-NO2 to an amino group, forming this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedure with scaled-up reaction conditions. The compound is produced in crystalline solid form and is stored at -20°C to maintain stability .

Analyse Chemischer Reaktionen

Reaktionstypen

LysoFP-NH2 unterliegt hauptsächlich Reduktionsreaktionen, bei denen die Nitrogruppe in LysoFP-NO2 in Gegenwart von Kohlenmonoxid zu einer Aminogruppe reduziert wird .

Häufige Reagenzien und Bedingungen

Reagenzien: Kohlenmonoxid, wässriger Puffer (pH 7,4), LysoFP-NO2

Bedingungen: 37 °C, wässriger Puffer mit pH 7,4

Hauptprodukte

Das Hauptprodukt, das aus der Reaktion von LysoFP-NO2 mit Kohlenmonoxid gebildet wird, ist this compound .

Wissenschaftliche Forschungsanwendungen

LysoFP-NH2, also known as 5-amino-2-[2-(4-morpholinyl)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, is a fluorescent probe designed for the detection of carbon monoxide in lysosomes. It is derived from LysoFP-NO2, which reacts with carbon monoxide (CO) to form this compound. This transformation results in a compound that exhibits strong fluorescence, with excitation and emission maxima at 440 nm and 528 nm, respectively.

Scientific Research Applications

This compound is used in scientific research for its ability to detect carbon monoxide in lysosomes.

Chemistry this compound is used as a fluorescent probe for studying carbon monoxide interactions and reactions. The transformation of LysoFP-NO2 into this compound in the presence of carbon monoxide is a key biochemical reaction that allows researchers to visualize and quantify CO levels within cells.

Biology In biology, this compound is utilized in imaging studies to visualize carbon monoxide within living cells. It can also be used to detect lysosomal nitric oxide (NO) levels in living cells .

Medicine There is potential use in diagnostic tools for detecting carbon monoxide levels in biological samples.

Industry this compound is utilized in the development of sensors and detection systems for carbon monoxide.

Action Environment

Wirkmechanismus

LysoFP-NH2 functions by reacting with carbon monoxide to form a fluorescent product. The reaction involves the reduction of the nitro group in LysoFP-NO2 to an amino group, resulting in the formation of this compound. This compound then emits fluorescence at 528 nm when excited at 440 nm, allowing for the detection of carbon monoxide .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LysoFP-NO2: Der Vorläufer von LysoFP-NH2, der mit Kohlenmonoxid unter Bildung von this compound reagiert.

Andere lysosomale fluoreszierende Sonden: Verbindungen wie LysoTracker und LysoSensor, die für die lysosomale Bildgebung verwendet werden, aber nicht speziell Kohlenmonoxid detektieren

Einzigartigkeit

This compound ist aufgrund seiner spezifischen Fähigkeit, Kohlenmonoxid in Lysosomen zu detektieren, einzigartig, ein Merkmal, das bei anderen lysosomalen fluoreszierenden Sonden nicht üblich ist. Diese Spezifität macht es zu einem wertvollen Werkzeug in Forschung und Industrieanwendungen .

Biologische Aktivität

LysoFP-NH2, a derivative of the Lysozyme family, is a compound of significant interest due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

This compound is characterized by its unique molecular structure, which influences its biological activity. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C29H56N10O7 |

| Molecular Weight | 656.818 g/mol |

| Density | 1.342 g/cm³ |

| Storage Conditions | 2-8 °C |

Agonistic Activity

This compound acts primarily as an agonist for Protease-Activated Receptor-2 (PAR-2) and MrgprC11, which are G protein-coupled receptors involved in various physiological responses such as inflammation and pain modulation. The activation of these receptors by this compound leads to significant biological responses including:

- Vasodilation : this compound induces concentration-dependent relaxation in vascular tissues, particularly in the presence of perivascular adipose tissue (PVAT). The effective concentration (EC50) for inducing relaxation has been reported at approximately 10 µM in experimental setups .

- Release of Relaxant Factors : The compound promotes the release of endogenous relaxing factors from PVAT, contributing to its vasodilatory effects.

In Vitro Studies

In vitro experiments have demonstrated that this compound can enhance endothelial function and modulate vascular tone. For instance, studies have shown that the compound can effectively relax phenylephrine-contracted aorta preparations, indicating its role in vascular health and potential therapeutic applications .

Study on Vascular Responses

A significant study evaluated the effects of this compound on isolated aortic rings. The results indicated that:

- Relaxation Response : In endothelium-free aorta preparations, this compound caused a notable relaxation response that was significantly enhanced in the presence of PVAT.

- Inhibitor Effects : The study also assessed various inhibitors (e.g., L-NAME, indomethacin) to understand the pathway through which this compound exerts its effects. It was found that the relaxation response was attenuated when these inhibitors were applied prior to the addition of this compound, suggesting a complex interaction with nitric oxide pathways and cyclooxygenase activity .

Comparative Analysis with Other Compounds

A comparative analysis with other peptides such as SLIGRL-NH2 indicated that while all compounds exhibited some level of PAR-2 agonistic activity, this compound displayed superior efficacy in promoting vasodilation and enhancing endothelial function .

Eigenschaften

IUPAC Name |

5-amino-2-(2-morpholin-4-ylethyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c19-13-10-12-2-1-3-14-16(12)15(11-13)18(23)21(17(14)22)5-4-20-6-8-24-9-7-20/h1-3,10-11H,4-9,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKPDVFVKOXSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.